![molecular formula C13H10ClNO4 B14141007 2-[(2-Chlorophenyl)amino]-2-oxoethyl furan-3-carboxylate CAS No. 1060796-12-4](/img/structure/B14141007.png)
2-[(2-Chlorophenyl)amino]-2-oxoethyl furan-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Chlorophenyl)amino]-2-oxoethyl furan-3-carboxylate is an organic compound that belongs to the class of furan carboxylates It is characterized by the presence of a furan ring, a carboxylate group, and a chlorinated phenylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)amino]-2-oxoethyl furan-3-carboxylate typically involves the reaction of 2-chlorophenylamine with furan-3-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Chlorophenyl)amino]-2-oxoethyl furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3,4-dicarboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The chlorinated phenylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Furan-3,4-dicarboxylic acid derivatives.
Reduction: 2-[(2-Chlorophenyl)amino]-2-hydroxyethyl furan-3-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It has shown promise as a lead compound for the development of new pharmaceuticals due to its potential biological activities.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: It can serve as a probe or tool in biochemical studies to investigate specific molecular pathways or targets.
Mecanismo De Acción
The mechanism of action of 2-[(2-Chlorophenyl)amino]-2-oxoethyl furan-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2-Bromophenyl)amino]-2-oxoethyl furan-3-carboxylate
- 2-[(2-Fluorophenyl)amino]-2-oxoethyl furan-3-carboxylate
- 2-[(2-Methylphenyl)amino]-2-oxoethyl furan-3-carboxylate
Uniqueness
2-[(2-Chlorophenyl)amino]-2-oxoethyl furan-3-carboxylate is unique due to the presence of the chlorinated phenylamino group, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications.
Propiedades
Número CAS |
1060796-12-4 |
|---|---|
Fórmula molecular |
C13H10ClNO4 |
Peso molecular |
279.67 g/mol |
Nombre IUPAC |
[2-(2-chloroanilino)-2-oxoethyl] furan-3-carboxylate |
InChI |
InChI=1S/C13H10ClNO4/c14-10-3-1-2-4-11(10)15-12(16)8-19-13(17)9-5-6-18-7-9/h1-7H,8H2,(H,15,16) |
Clave InChI |
KRCNZYUCYSKUPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)COC(=O)C2=COC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


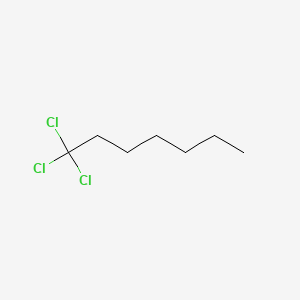
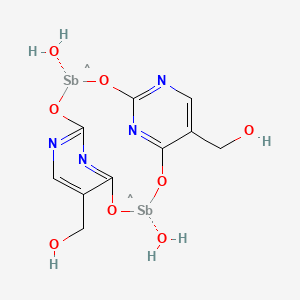
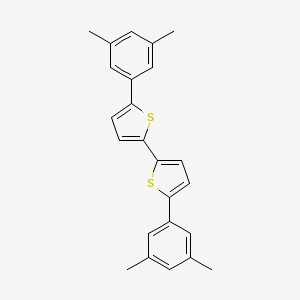
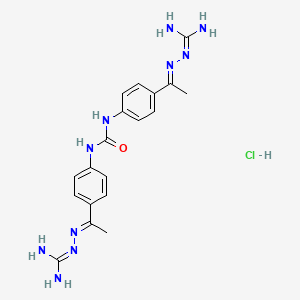
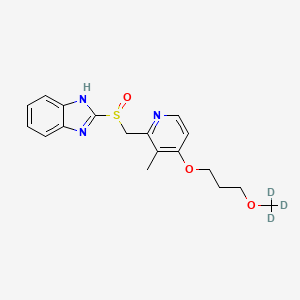
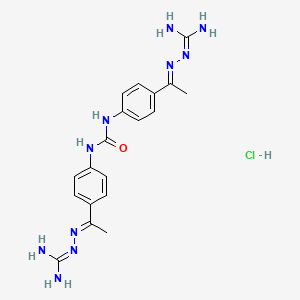
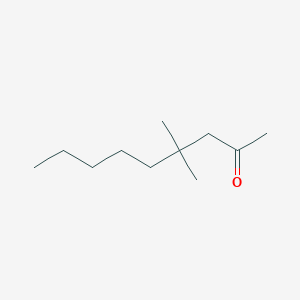
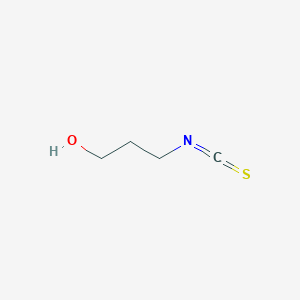
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-[4-(propan-2-yl)phenyl]ethyl}-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B14140980.png)
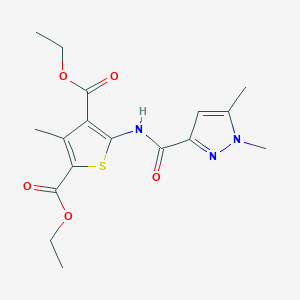
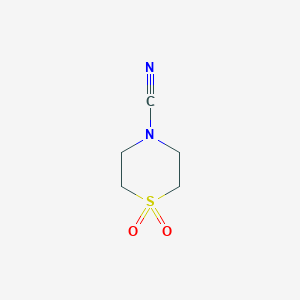
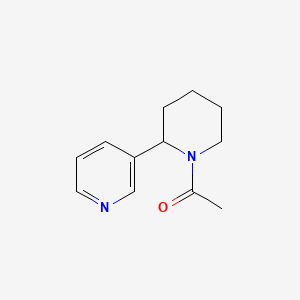
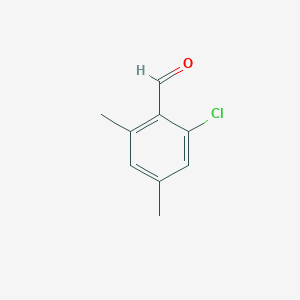
![5,5'-carbonylbis[2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione]](/img/structure/B14141006.png)
